[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Description
BenchChem offers high-quality [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-pyridin-4-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-5-7-6-13(12-11-7)8-1-3-10-4-2-8;;/h1-4,6H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVGTMOPALGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has gained significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring and a triazole ring , both known for their versatility in chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The molecular structure of [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride can be summarized as follows:
- Pyridine Ring : Contributes to biological activity through interactions with enzymes and receptors.
- Triazole Ring : Known for forming coordination complexes with metal ions, influencing various biochemical pathways.
The biological activity of [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is attributed to its ability to interact with specific molecular targets. The triazole ring can form coordination complexes with metal ions, while the pyridine ring can modulate the activity of enzymes and receptors. These interactions can lead to changes in cellular processes that contribute to the compound's biological effects.
Antimicrobial Properties
Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves the inhibition of cell wall synthesis or disruption of cell membrane integrity.
Anticancer Activity
The compound has been evaluated for its potential anticancer properties. In vitro studies have demonstrated that [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride can induce apoptosis in cancer cell lines. The triazole moiety is believed to play a crucial role in this activity by interacting with specific cellular targets involved in cancer cell proliferation.
Kinase Inhibition
The 1,2,3-triazole ring is a common pharmacophore found in many kinase inhibitors. Preliminary studies suggest that [1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride may exhibit kinase inhibitory activity. This could make it a candidate for developing targeted therapies for diseases where kinases play a pivotal role.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
